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molecular formula C12H11Cl2N3O B8643499 2,4-Dichloro-7-morpholin-4-ylquinazoline

2,4-Dichloro-7-morpholin-4-ylquinazoline

Cat. No. B8643499
M. Wt: 284.14 g/mol
InChI Key: CWFBUTZQZIRDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126952B2

Procedure details

0.166 g (0.50 mmol) of 2,4-dichloro-7-morpholin-4-ylquinazoline and 1.0 ml of ammonia solution (32%) in 2.0 ml of dioxane were heated in a cem microwave at 130° C. (80 watts) for 150 min. Conventional work-up gave 0.04 g of 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-ylamine (No. 57).
Quantity
0.166 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][C:6]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[CH:7][CH:8]=2)[N:3]=1.[NH3:19].O1[CH2:25][CH2:24]OCC1>>[N:13]1([C:6]2[CH:5]=[C:4]3[C:9]([C:10]([N:3]4[CH2:25][CH2:24][CH2:6][CH2:5][CH2:4]4)=[N:11][C:2]([NH2:19])=[N:3]3)=[CH:8][CH:7]=2)[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0.166 g
Type
reactant
Smiles
ClC1=NC2=CC(=CC=C2C(=N1)Cl)N1CCOCC1
Name
Quantity
1 mL
Type
reactant
Smiles
N
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C2C(=NC(=NC2=C1)N)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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